

# (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid synthesis route

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## Compound of Interest

**Compound Name:** (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid

**Cat. No.:** B1369436

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An In-depth Technical Guide to the Synthesis of **(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid**

## Abstract

**(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid** is a versatile bifunctional organic building block of significant interest to researchers in drug discovery and materials science. Its structure, featuring a boronic acid moiety for cross-coupling reactions and a methyl ester for further functionalization, makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of robust and scalable synthetic routes to this target molecule, grounded in established chemical principles. We will explore two primary pathways starting from a common precursor, detailing the underlying mechanisms, providing step-by-step experimental protocols, and discussing critical aspects of purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation of this key synthetic intermediate.

## Introduction: The Strategic Value of Arylboronic Acids

Arylboronic acids and their corresponding esters are cornerstones of modern organic synthesis. Their prominence is largely due to their central role in the Palladium-catalyzed

Suzuki-Miyaura cross-coupling reaction, a method so transformative for forging carbon-carbon bonds that its developers were awarded the 2010 Nobel Prize in Chemistry.<sup>[1]</sup> This reaction is celebrated for its mild conditions, functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.<sup>[2]</sup> These attributes have made Suzuki-Miyaura coupling an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and conjugated polymers.<sup>[3][4]</sup>

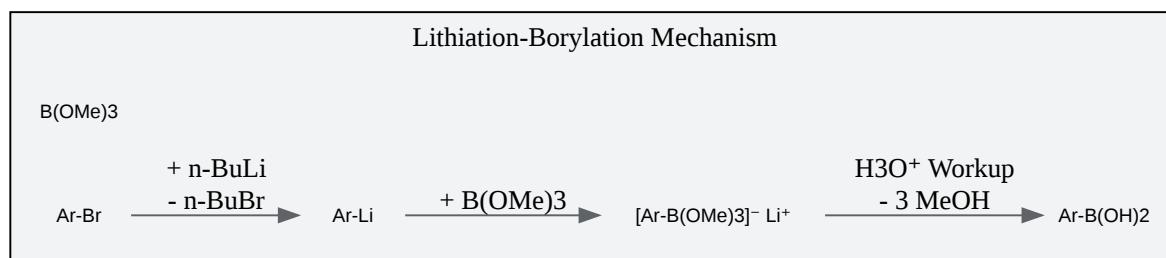
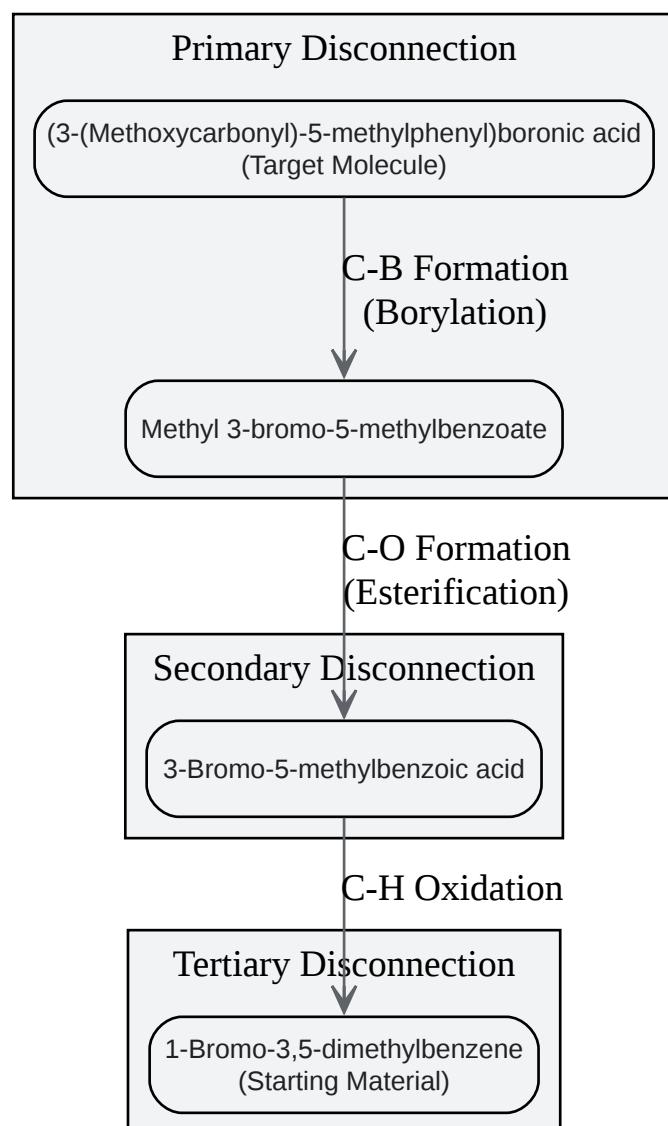
The target molecule of this guide, **(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid** (CAS No. 929626-18-6), is a particularly useful reagent.<sup>[5]</sup> It offers two distinct points for chemical modification:

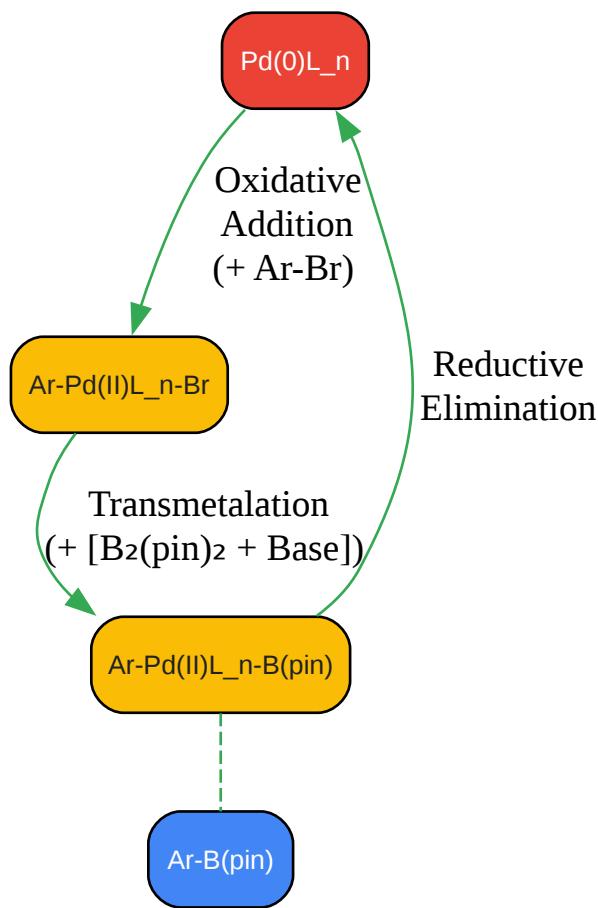
- The Boronic Acid Group: Serves as the reactive handle for Suzuki-Miyaura coupling, enabling the formation of a biaryl linkage at the C1 position.
- The Methoxycarbonyl (Ester) Group: Provides a site for subsequent transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce further diversity.

The strategic placement of the methyl group also influences the electronic properties and steric environment of the molecule, making it a tailored component for targeted applications in medicinal chemistry and materials science.<sup>[6]</sup> This guide will provide the necessary technical details to empower researchers to confidently synthesize this valuable compound.

## Retrosynthetic Analysis and Strategic Planning

A logical synthetic plan begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. The primary disconnections for **(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid** are the C-B bond and the ester C-O bond.





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